Tridecylamine, hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2016-55-9 |

|---|---|

Molecular Formula |

C13H30ClN |

Molecular Weight |

235.84 g/mol |

IUPAC Name |

tridecan-1-amine;hydrochloride |

InChI |

InChI=1S/C13H29N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h2-14H2,1H3;1H |

InChI Key |

XDRDMVYFQARLNH-UHFFFAOYSA-N |

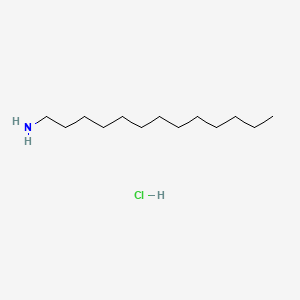

Canonical SMILES |

CCCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Overview of Tridecylamine, Hydrochloride in Contemporary Chemical Science

Tridecylamine (B1585788), hydrochloride, with the chemical formula C13H30N·HCl, is the hydrochloride salt of tridecylamine. ontosight.ai This transformation into a salt enhances its solubility in water compared to its free base form. ontosight.ai In contemporary chemical science, it is recognized for its properties as a cationic surfactant, which stems from its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a hydrophilic ammonium (B1175870) headgroup. ontosight.ai This dual characteristic makes it a subject of interest in materials science and colloid chemistry.

The compound serves as a versatile intermediate and building block in organic synthesis. ontosight.ai Its applications in this area include its use in the synthesis of alkylated 1,2,4-triazoles, which can act as bridging ligands in the formation of coordination polymers. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been employed as a ligand in the preparation of palladium-based catalysts used in reactions such as hydrogenations and Heck coupling. sigmaaldrich.comsigmaaldrich.com

Physicochemical Properties of Tridecylamine, Hydrochloride

| Property | Value |

| Molecular Formula | C13H30ClN nih.gov |

| Molecular Weight | 235.84 g/mol nih.gov |

| Physical State | Solid at room temperature ontosight.ai |

| Solubility | Soluble in polar solvents like water and alcohol ontosight.ai |

| IUPAC Name | tridecan-1-amine;hydrochloride nih.gov |

| CAS Number | 2016-55-9 nih.gov |

Historical Trajectories and Foundational Studies of Tridecylamine, Hydrochloride

The scientific investigation of long-chain alkylammonium halides, including tridecylamine (B1585788), hydrochloride, has historical roots in the study of surfactants and their behavior, which dates back to the early 20th century. nih.gov Foundational work by Clark & Hudgens in 1950 contributed to the understanding of the crystal structure of n-tridecylamine chloride. nih.gov Early research into high-molecular-weight amines for solvent extraction processes began at Oak Ridge National Laboratory in the early 1950s, laying the groundwork for their application in nuclear fuel reprocessing and hydrometallurgy. iaea.org These initial studies were crucial in establishing the potential of amine-based compounds in industrial applications.

A significant area of early research was the use of amines in solvent extraction. iaea.org For instance, the extraction of gold from cyanide solutions using the primary amine tridecylamine was a subject of study in hydrometallurgy. nsfc.gov.cn The development of the AMEX (Amine Extraction) process for uranium recovery from sulfuric acid solutions also highlighted the industrial importance of long-chain amines. academie-sciences.fr

Paradigmatic Shifts and Emerging Research Frontiers for Tridecylamine, Hydrochloride

Design and Optimization of Novel Synthetic Routes to this compound

The synthesis of this compound begins with the formation of its parent amine, tridecylamine, which is then converted to the hydrochloride salt. Industrial synthesis of tridecylamine often relies on the catalytic hydrogenation of nitriles derived from natural fats and oils. This process converts tridecanenitrile, a 13-carbon chain nitrile, into the primary amine using metal catalysts at elevated temperatures and pressures. Alternative routes include the alkylation of ammonia (B1221849) with tridecyl halides or the reductive amination of tridecyl aldehydes.

| Property | Value |

| IUPAC Name | tridecan-1-amine;hydrochloride nih.gov |

| Molecular Formula | C₁₃H₃₀ClN nih.govontosight.ai |

| Molecular Weight | 235.84 g/mol nih.gov |

| pKa of Conjugate Acid | 10.63 alfa-chemistry.com |

| Appearance | Solid at room temperature ontosight.ai |

| Solubility | Soluble in polar solvents ontosight.aiontosight.ai |

Tridecylamine is a primary amine and acts as a weak base. Its basicity is quantified by the pKa of its conjugate acid, tridecylammonium, which is 10.63 at 25°C. alfa-chemistry.com This value indicates its propensity to accept a proton. The formation of this compound is a straightforward acid-base reaction. It is achieved by treating tridecylamine with hydrochloric acid (HCl). ontosight.aievitachem.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine group attacks the proton (H⁺) from the hydrochloric acid, forming a stable ammonium (B1175870) salt.

R-NH₂ + HCl → [R-NH₃]⁺Cl⁻ (where R = CH₃(CH₂)₁₂-)

The resulting hydrochloride salt is an ionic compound, which leads to significantly different physical properties compared to the parent amine. ontosight.ai Notably, the salt is typically a solid at room temperature and exhibits increased solubility in polar solvents like water and ethanol, a consequence of the charged ammonium group. ontosight.aiontosight.ai

While the parent tridecylamine is an achiral molecule, the synthesis of chiral derivatives containing the tridecylamine moiety is an area of advanced organic synthesis. Specific literature on the stereoselective synthesis of tridecylamine derivatives is limited; however, general principles of asymmetric synthesis can be applied. Stereoselectivity could be introduced by using chiral starting materials, chiral catalysts, or chiral auxiliaries in synthetic routes.

For instance, the stereoselective synthesis of complex aminotriol derivatives has been achieved from natural products like steviol (B1681142) by opening a key spiro-epoxide intermediate with various amines. nih.gov Such strategies, involving the nucleophilic attack of an amine on a chiral electrophile, could theoretically be adapted to produce chiral molecules incorporating a tridecylamine fragment. Similarly, asymmetric hydrogenation, a powerful tool for creating chiral centers, often relies on transition metal complexes with chiral ligands to control the stereochemical outcome. nih.gov The development of chiral variants of tridecylamine would likely follow these established methodologies to create enantioenriched products for specialized applications, such as chiral ligands or synthons.

Catalytic Roles and Applications of this compound in Organic Transformations

The chemical properties of tridecylamine and its hydrochloride salt allow them to participate in various catalytic processes, either as a base or as a critical component of a more complex catalytic system.

The term "Brønsted base catalyst" applies more directly to tridecylamine itself rather than its hydrochloride salt. nih.gov With a pKa of 10.63 for its conjugate acid, tridecylamine is a competent base capable of deprotonating a variety of acidic protons in organic reactions. alfa-chemistry.com

This compound, being the conjugate acid, is not itself a Brønsted base. However, it exists in equilibrium with the free amine in solution. In a catalytic cycle, the hydrochloride salt can serve as a precursor or reservoir for the active Brønsted base catalyst. The addition of a stoichiometric base or the consumption of the generated HCl by other reaction components can shift the equilibrium to release the free tridecylamine, allowing it to participate in the catalytic cycle. This strategy is common in amine catalysis, where the more stable and easily handled hydrochloride salt is used as the source of the active amine catalyst. For example, chiral dual hydrogen-bond donors have been used in combination with HCl to create a chiral Brønsted acid environment for enantioselective reactions. nih.gov

The tridecylamine moiety has been successfully incorporated as a ligand in transition metal catalysis. The long, lipophilic tridecyl chain imparts unique steric and electronic properties to the metal center, influencing the catalyst's solubility, stability, and activity. rsc.org These ligands can stabilize metal nanoparticles or form discrete molecular complexes.

Research has shown that palladium and rhodium complexes containing tridecylamine (TDA) as a ligand are active catalysts for hydrogenation reactions. researchgate.netresearchgate.net For example, complexes such as [PdCl₂(TDA)₂] and [RhCl(TDA)₃] have been synthesized and evaluated for the semihydrogenation of alkynes. researchgate.net The design of such catalysts leverages the coordinating ability of the amine's nitrogen atom while using the long alkyl chain to create a specific steric environment around the metal's active site.

| Catalytic System | Reaction | Key Findings | Reference |

| [PdCl₂(TDA)₂] | 1-Heptyne semihydrogenation | Active catalytic species; performance compared to Lindlar catalyst. | researchgate.net |

| [RhCl(TDA)₃] | 1-Heptyne semihydrogenation | Active catalytic species; demonstrates the utility of TDA as a ligand. | researchgate.net |

| Palladium supported on γ-Al₂O₃ with tridecylamine | General Catalysis | Tridecylamine used as a ligand to form the active complex. | researchgate.net |

Reaction Mechanism Elucidation for this compound-Involved Processes

Understanding the reaction mechanisms is crucial for optimizing processes involving this compound. For the synthesis of the parent amine via catalytic hydrogenation of tridecanenitrile, the mechanism involves the adsorption of the nitrile group onto the catalyst surface (e.g., Nickel, Palladium). The C≡N triple bond is then sequentially reduced by the addition of hydrogen atoms, first to an imine intermediate, which is then further reduced to the primary amine. libretexts.org

In transition metal-catalyzed reactions where tridecylamine acts as a ligand, such as the hydrogenation of alkynes, the mechanism typically follows established organometallic pathways. researchgate.net For a rhodium-based catalyst, this could involve:

Ligand Exchange/Substrate Coordination: The alkyne substrate coordinates to the rhodium center, displacing a weakly bound ligand.

Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center, breaking the H-H bond and forming two rhodium-hydride (Rh-H) bonds.

Migratory Insertion: One of the hydride ligands migrates to one of the alkyne carbons, forming a vinyl-rhodium species.

Reductive Elimination: The second hydride ligand combines with the vinyl group, releasing the alkene product and regenerating the active catalyst.

When tridecylamine functions as a Brønsted base catalyst, the mechanism is centered on proton transfer. The amine's lone pair abstracts a proton from a substrate to generate a more reactive, anionic intermediate, which then proceeds through the desired transformation. The resulting protonated tridecylammonium ion subsequently transfers its proton back to an intermediate or a product, regenerating the neutral amine catalyst for the next cycle.

Detailed Kinetic and Thermodynamic Studies of Amidation Reactions

The synthesis of this compound typically involves the formation of an amide intermediate, tridecanamide (B3189724), followed by reduction, or direct amination routes. The core of this process often lies in the amidation of a long-chain carboxylic acid, such as tridecanoic acid. The direct condensation of a carboxylic acid and an amine is an equilibrium-limited process and is generally slow due to the formation of a stable and unreactive ammonium carboxylate salt. dur.ac.ukmdpi.com High temperatures, often exceeding 160-180°C, are required to drive the dehydration reaction forward. mdpi.com

To overcome these kinetic barriers, various catalytic systems have been developed. Boron-based catalysts, such as boric acid and various arylboronic acids, have been shown to enhance the rate of amidation significantly. nih.govdiva-portal.orgorgsyn.org Kinetic studies on these catalyzed reactions indicate that the catalyst facilitates the dehydration step by activating the carboxylic acid. For instance, investigations into boric acid-catalyzed amidations have shown enhanced reaction rates compared to purely thermal reactions. diva-portal.org

While specific kinetic and thermodynamic data for the synthesis of tridecanamide is not extensively published, analysis of analogous long-chain amidation reactions provides valuable insight into the reaction parameters. The data presented below is illustrative of typical values obtained in studies of direct amidation of long-chain fatty acids.

Table 1: Representative Kinetic and Thermodynamic Parameters for Catalyzed Direct Amidation of Long-Chain Carboxylic Acids Data is representative of values found for long-chain amidation reactions under various catalytic conditions and is intended for illustrative purposes.

| Parameter | Value Range | Condition/Catalyst | Significance |

| Activation Energy (Ea) | 80 - 150 kJ/mol | Thermal (uncatalyzed) | High energy barrier due to stable salt formation. |

| 40 - 80 kJ/mol | Boric Acid/Arylboronic Acid | Catalyst lowers the activation energy, accelerating the reaction. | |

| Enthalpy of Reaction (ΔH) | -20 to -40 kJ/mol | Exothermic | The formation of the stable amide bond releases energy. |

| Gibbs Free Energy (ΔG) | Slightly positive to slightly negative | Near Equilibrium | The reaction is reversible, requiring removal of water to drive it to completion. |

| Rate Constant (k) | Varies significantly | Dependent on T, catalyst | Increases with temperature and effective catalysis. |

Investigation of Nucleophilic Attack and Proton Transfer Mechanisms

The formation of the amide bond is a classic example of a nucleophilic acyl substitution reaction. sketchy.com The mechanism involves several key steps, which can be facilitated by acid or base catalysis or the use of coupling agents.

In a common synthetic route starting from a carboxylic acid (tridecanoic acid) and an amine source (like ammonia or tridecylamine itself in different contexts), the mechanism proceeds as follows:

Activation of the Carboxyl Group : The direct reaction between a carboxylic acid and an amine is slow because the hydroxyl group (-OH) is a poor leaving group. libretexts.org To facilitate the reaction, the carbonyl oxygen is often protonated under acidic conditions, which makes the carbonyl carbon more electrophilic and susceptible to attack. libretexts.orgmasterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. masterorganicchemistry.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which has a much better leaving group.

Nucleophilic Attack : The amine, in this case, tridecylamine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the activated carboxylic acid. sketchy.comvanderbilt.edu This attack results in the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Proton Transfer : A series of proton transfer steps occur. masterorganicchemistry.com In the tetrahedral intermediate, a proton is typically transferred from the now positively charged nitrogen to the negatively charged oxygen, creating a more neutral intermediate. This step is often facilitated by other base molecules in the solution. libretexts.org

Collapse of the Intermediate : The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, leading to the expulsion of the leaving group. libretexts.orgvanderbilt.edu In a direct thermal reaction, the leaving group would be water (formed after protonation of the -OH group). In a DCC-coupled reaction, the leaving group is dicyclohexylurea. libretexts.orgmasterorganicchemistry.com

Formation of the Hydrochloride Salt : Once the amide (tridecanamide) is formed and subsequently reduced to tridecylamine, or if tridecylamine is synthesized via another route, it can be converted to its hydrochloride salt. This is a simple acid-base reaction. The lone pair on the nitrogen of tridecylamine acts as a base and accepts a proton from hydrochloric acid (HCl). This final proton transfer results in the formation of the tridecylammonium cation and the chloride anion, which associate to form the salt, this compound. youtube.com

Spectroscopic and Computational Analysis of Reaction Intermediates

The elucidation of the reaction mechanism relies heavily on the characterization of transient species and intermediates. Modern analytical techniques provide powerful tools for this purpose.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the structures of starting materials, final products, and, in some cases, stable intermediates. researchgate.netmdpi.com For the amidation of tridecanoic acid, one would monitor the disappearance of the carboxylic acid proton signal in ¹H NMR and the appearance of amide N-H protons. In ¹³C NMR, the shift of the carbonyl carbon from a carboxylic acid environment (~175-185 ppm) to an amide environment (~170-175 ppm) is a key indicator. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for monitoring the functional groups involved in the reaction. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) would disappear, while the characteristic N-H stretches (around 3300-3500 cm⁻¹) and the strong amide I band (C=O stretch, ~1650 cm⁻¹) of the amide product would appear. researchgate.net

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify reaction intermediates directly from the reaction mixture. xml-journal.net This is particularly useful for observing activated species like the O-acylisourea intermediate in carbodiimide-mediated reactions or other transient, charged species. nih.govresearchgate.net

Computational Analysis: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the potential energy surface of amidation reactions. dur.ac.ukresearchgate.net These computational studies can:

Calculate the relative energies of reactants, transition states, intermediates, and products.

Provide detailed geometries of transient structures, such as the tetrahedral intermediate and various transition states. dur.ac.uk

Explain the role of catalysts by modeling how they interact with the reactants to lower the activation energy barrier. researchgate.net

Corroborate experimental findings, such as kinetic data, by calculating the theoretical energy barriers for different proposed mechanistic pathways. dur.ac.uk

For the direct amidation of a long-chain acid like tridecanoic acid, computational models have supported a mechanism that avoids the formation of highly unstable zwitterionic intermediates, instead favoring pathways involving neutral, hydrogen-bonded dimers or catalyst-bound species that facilitate the nucleophilic attack and dehydration steps. dur.ac.uk

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the electronic environment of each nucleus.

In ¹H NMR spectroscopy of long-chain alkylamine hydrochlorides, the protons on the carbon adjacent to the ammonium group are deshielded due to the electron-withdrawing effect of the nitrogen atom and typically appear in the range of 2.3-3.0 ppm. libretexts.org The protons of the long alkyl chain appear as a complex multiplet in the upfield region, typically around 1.2-1.4 ppm, with the terminal methyl group protons appearing as a triplet at approximately 0.9 ppm. The protons of the ammonium group itself (-NH₃⁺) are often broad and their chemical shift is dependent on concentration and the solvent used, typically appearing between 7.0 and 8.0 ppm. libretexts.org

¹³C NMR spectroscopy provides complementary information. The carbon atom bonded directly to the nitrogen (C1) is shifted downfield to the 40-50 ppm region. savemyexams.comlibretexts.org The carbons of the alkyl chain show characteristic shifts, with the terminal methyl carbon (C13) appearing at the most upfield position (around 14 ppm). The internal methylene (B1212753) carbons of the long chain typically resonate in the 22-32 ppm range. savemyexams.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (C13) | ~0.9 (triplet) | ~14 |

| -(CH₂)₁₀- (C3-C12) | ~1.2-1.4 (multiplet) | ~22-32 |

| -CH₂- (C2) | ~1.6 (multiplet) | ~26 |

| -CH₂-N⁺H₃ (C1) | ~2.8 (multiplet) | ~42 |

| -N⁺H₃ | ~7.5 (broad singlet) | - |

Note: These are predicted values based on typical shifts for long-chain alkylamine hydrochlorides and may vary based on solvent and concentration.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups and providing a "molecular fingerprint" of a compound.

In the FTIR spectrum of a primary amine salt like this compound, the most prominent features arise from the ammonium group. A broad and strong absorption band is typically observed in the 3200-2800 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the -NH₃⁺ group. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. The C-H stretching vibrations of the long alkyl chain appear as sharp peaks between 2850 and 3000 cm⁻¹. udel.eduupi.edu The N-H bending (asymmetric and symmetric) vibrations give rise to bands in the 1620-1500 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the N-H stretching vibrations are often weak in Raman spectra, the C-H stretching vibrations of the alkyl chain are typically strong. The C-C stretching vibrations of the alkyl chain backbone appear in the 800-1200 cm⁻¹ region and are sensitive to the conformational order of the chain. renishaw.comspectroscopyonline.com For instance, a well-defined, all-trans conformation of the alkyl chain in the solid state would give rise to sharper, more distinct peaks in this region compared to a more disordered conformation in solution.

Table 2: Characteristic FTIR and Raman Bands for this compound

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (-NH₃⁺) | 3200-2800 (broad) | Weak | Strong (FTIR) |

| C-H Stretch (alkyl) | 2960-2850 | 2960-2850 | Strong |

| N-H Bend (asymmetric) | ~1610 | Weak | Medium (FTIR) |

| N-H Bend (symmetric) | ~1520 | Weak | Medium (FTIR) |

| CH₂ Scissoring | ~1470 | ~1470 | Medium |

| C-C Stretch | Weak | 800-1200 | Medium (Raman) |

Note: These are general ranges and intensities. Specific peak positions can vary with the physical state of the sample.

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be utilized.

Under ESI, the protonated molecule [M+H]⁺, which is the tridecylammonium cation, would be observed with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free amine (199.38 g/mol ) plus a proton. In EI-MS, the molecular ion peak (M⁺·) of the free amine would be observed. A key feature in the mass spectra of amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

The fragmentation of the tridecylammonium cation is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the loss of an alkyl radical and the formation of a stable immonium ion. For tridecylamine, the most prominent fragmentation pathway would involve the loss of a C₁₂H₂₅ radical, leading to a fragment ion with an m/z of 30, corresponding to [CH₂=NH₂]⁺.

Table 3: Predicted Mass Spectrometry Fragmentation for Tridecylamine

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₃H₂₉NH₂]⁺· | Molecular Ion of free amine |

| 184 | [C₁₂H₂₆N]⁺ | Loss of CH₃ radical |

| 30 | [CH₂NH₂]⁺ | α-cleavage (loss of C₁₂H₂₅ radical) |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Application of X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. The crystal structure of n-tridecylamine chloride monohydrate has been determined, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal structure reveals that the tridecylammonium cations and chloride anions are arranged in layers, with extensive hydrogen bonding between the ammonium groups, chloride ions, and water molecules. The long alkyl chains are in an all-trans conformation, indicating a high degree of order, and they are oriented approximately perpendicular to the layers of the hydrophilic head groups. nih.gov This layered structure is a common feature for long-chain alkylammonium halides. psu.edu

Table 4: Crystallographic Data for n-Tridecylamine Chloride Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₃₀N⁺ · Cl⁻ · H₂O | nih.gov |

| Formula Weight | 253.85 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 4.7420 (5) | nih.gov |

| b (Å) | 45.250 (3) | nih.gov |

| c (Å) | 7.8191 (9) | nih.gov |

| β (°) | 106.332 (2) | nih.gov |

| Volume (ų) | 1610.1 (3) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

Data obtained at T = 298 K. nih.gov

Computational Chemistry and Theoretical Modeling of Tridecylamine, Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It could be applied to tridecylamine (B1585788), hydrochloride to understand its fundamental chemical properties.

Prediction of Spectroscopic Properties and Conformational Analysis

DFT calculations would enable the prediction of various spectroscopic properties, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule, researchers could assign spectral peaks to specific molecular motions. Furthermore, conformational analysis using DFT would identify the most stable three-dimensional structures of the tridecylammonium cation and its interaction with the chloride anion. This would involve mapping the potential energy surface as a function of key dihedral angles in the tridecyl chain.

A hypothetical data table for predicted vibrational frequencies might look like this:

| Vibrational Mode | Functional/Basis Set | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | B3LYP/6-31G | Data not available | Data not available |

| C-H Stretch (sym) | B3LYP/6-31G | Data not available | Data not available |

| C-H Stretch (asym) | B3LYP/6-31G | Data not available | Data not available |

| CH₂ Scissoring | B3LYP/6-31G | Data not available | Data not available |

Elucidation of Adsorption Geometries and Energies at Interfaces

Given its use in self-assembled monolayers, understanding the adsorption of tridecylamine, hydrochloride on various surfaces (e.g., silicon, mica, or metals) is crucial. DFT calculations could model these interfaces to determine the most favorable adsorption geometries, calculate the binding energies, and analyze the nature of the surface-molecule interactions (e.g., electrostatic, van der Waals). This information is vital for controlling the formation and properties of thin films.

A theoretical data table for adsorption energies could be structured as follows:

| Substrate | Adsorption Site | Adsorption Energy (eV) | Key Interacting Atoms |

| Silicon (100) | Data not available | Data not available | Data not available |

| Mica | Data not available | Data not available | Data not available |

| Gold (111) | Data not available | Data not available | Data not available |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. To build a QSAR/QSPR model that includes this compound, a large dataset of related alkylamines and their measured properties would be required. The model could then be used to predict properties like toxicity, surfactancy, or antimicrobial activity based on molecular descriptors (e.g., molecular weight, logP, polar surface area). Currently, no specific QSAR/QSPR studies featuring this compound are available.

Computational Approaches to Design and Optimize this compound-Based Materials

By combining the insights from DFT and MD, computational approaches could be used to rationally design and optimize materials based on this compound. For instance, simulations could be used to screen different chemical modifications to the tridecylamine molecule to enhance its binding to a specific surface or to alter the properties of the resulting monolayer. This in-silico design process can significantly accelerate the discovery of new and improved materials for applications in electronics, coatings, and nanotechnology.

Interfacial Chemistry and Surface Science Research on Tridecylamine, Hydrochloride

Self-Assembly and Aggregation Phenomena of Tridecylamine (B1585788), Hydrochloride as a Surfactant

The dual hydrophobic-hydrophilic nature of tridecylamine, hydrochloride drives its self-assembly in aqueous solutions. To minimize the unfavorable interaction between the hydrophobic alkyl tail and water molecules, these molecules spontaneously organize into larger aggregates.

In an aqueous solution, this compound molecules will first adsorb at the air-water or container-water interface. As the concentration increases, the interface becomes saturated. Above a specific concentration, known as the Critical Micelle Concentration (CMC), the molecules begin to form spherical or rod-like aggregates within the bulk solution called micelles. nih.gov In these structures, the hydrophobic tridecyl chains are sequestered in the core, away from water, while the hydrophilic ammonium (B1175870) head groups form the outer surface, interacting with the surrounding water molecules.

This compound has the potential to form self-assembled monolayers (SAMs) on various solid substrates. SAMs are highly ordered molecular assemblies that form spontaneously by the adsorption of molecules from solution or the gas phase onto a surface. navdeep.com The formation is driven by the affinity of the head group for the substrate. For this compound, the positively charged ammonium head group would be expected to bind to negatively charged surfaces, such as silica, mica, or certain metal oxides, through electrostatic interactions.

Once the head groups are anchored, van der Waals interactions between the adjacent tridecyl chains promote the formation of a densely packed, ordered monolayer. The resulting organic surface can significantly modify the properties of the substrate, such as its wettability, adhesion, and corrosion resistance. While the formation of SAMs from long-chain alkylamines on surfaces like copper has been studied, specific research detailing the formation parameters, molecular arrangement, and characterization of SAMs derived solely from this compound is not extensively documented. researchgate.net

Adsorption Dynamics and Thermodynamics at Solid-Liquid Interfaces

The tendency of this compound to adsorb onto solid surfaces from a solution is a key aspect of its interfacial chemistry. This process is governed by both kinetic (rate of adsorption) and thermodynamic (equilibrium state) factors.

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid surface at a constant temperature. Several models can be used to analyze this behavior:

Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites.

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.

The kinetics of adsorption describe the rate at which the surfactant molecules are transferred from the bulk solution to the surface. This can be analyzed using models such as the pseudo-first-order and pseudo-second-order kinetic models, which provide insights into whether the process is controlled by diffusion or the adsorption step itself. Studies on similar molecules, like octadecylamine hydrochloride, have shown that adsorption can be a complex process that may not be perfectly described by simple isotherm models. However, a comprehensive investigation applying these models to determine the specific adsorption isotherm and kinetic parameters for this compound on various surfaces is not available in the reviewed literature.

Below is a generalized data table illustrating the type of parameters that would be determined in such a study. The values are hypothetical and for illustrative purposes only, as specific experimental data for this compound is lacking.

Hypothetical Adsorption Isotherm and Kinetic Parameters

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Langmuir Constant (KL) | Related to the affinity of binding sites (L/mg) | Data not available |

| Maximum Adsorption Capacity (qmax) | Monolayer saturation capacity (mg/g) | Data not available |

| Freundlich Constant (KF) | Indicator of adsorption capacity ((mg/g)(L/mg)1/n) | Data not available |

| Pseudo-Second-Order Rate Constant (k2) | Rate constant for adsorption (g/mg·min) | Data not available |

The adsorption of this compound is highly dependent on the properties of both the solid surface and the liquid medium.

Surface Chemistry: The chemical nature of the adsorbent surface is critical. As a cationic surfactant, this compound will preferentially adsorb onto negatively charged surfaces due to strong electrostatic attraction. Surfaces with high densities of hydroxyl groups or other anionic sites would promote strong binding.

Environmental Conditions:

pH: The pH of the solution affects both the surface charge of the adsorbent and the speciation of the amine. In acidic to neutral conditions, the primary amine group is protonated (-NH3+), favoring adsorption on negative surfaces. At high pH values, the amine may be deprotonated to its neutral form (-NH2), which would alter the primary adsorption mechanism from electrostatic to physisorption.

Temperature: Temperature can affect adsorption in complex ways, influencing solubility, diffusion rates, and the energetics of the adsorption process. Adsorption can be either an exothermic or endothermic process.

Ionic Strength: The presence of other ions (salts) in the solution can screen the electrostatic interactions between the surfactant and the surface, potentially reducing the amount of adsorption.

While these principles are broadly applicable, specific studies quantifying the effects of these conditions on the adsorption of this compound are scarce.

Mechanisms of Corrosion Inhibition by this compound

Long-chain amines and their salts are widely used as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. google.com The primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. thegoodscentscompany.com

For this compound in an acidic medium, the mechanism can be described by several steps:

Adsorption: In acid, the metal surface is often negatively charged due to the adsorption of anions (like Cl- from HCl). The cationic tridecylammonium ion (C13H27NH3+) is then electrostatically attracted to these sites.

Film Formation: The adsorbed molecules form a film on the metal surface. The long, hydrophobic tridecyl chains orient away from the surface, creating a non-polar barrier.

Barrier Protection: This hydrophobic film acts as a physical barrier, isolating the metal from the corrosive aqueous environment. It hinders the diffusion of corrosive species (like H+ and Cl-) to the metal surface and impedes the transfer of metal ions from the solid into the solution. This effectively slows both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, making it a mixed-type inhibitor.

The effectiveness of such an inhibitor generally increases with the length of the alkyl chain due to stronger van der Waals forces, leading to a more compact and stable protective film. While this is the expected mechanism for this compound, specific research detailing its inhibition efficiency, adsorption characteristics on different metals, and performance compared to other amine-based inhibitors is not well-documented in the scientific literature.

Electrochemical Characterization of Protective Film Formation

The primary mechanism by which this compound and similar long-chain amines inhibit corrosion is through the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive medium. The formation and properties of this film can be effectively studied using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

In acidic solutions, the tridecylamine molecule exists as a protonated cation. This positively charged ammonium head group facilitates the adsorption of the molecule onto the metal surface, which is typically negatively charged in such environments. Following adsorption, the long hydrophobic tridecyl chains orient themselves away from the surface, forming a dense, water-repellent layer.

Potentiodynamic Polarization Studies:

Below is a data table compiled from a study on dodecylamine in 0.3 M HCl, which illustrates the effect of the inhibitor on key electrochemical parameters.

Table 1: Potentiodynamic Polarization Parameters for Carbon Steel in 0.3 M HCl with and without Dodecylamine

| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| 0 | -485 | 158.5 | 75 | -125 | - |

| 100 | -470 | 15.8 | 68 | -110 | 90.0 |

Data is illustrative and based on studies of analogous compounds.

Electrochemical Impedance Spectroscopy (EIS):

EIS is a powerful non-destructive technique used to investigate the properties of the protective film and the charge transfer processes at the metal/electrolyte interface. In the presence of a film-forming inhibitor like this compound, the Nyquist plot, a common representation of EIS data, typically shows an increase in the diameter of the capacitive loop. This increase in the charge transfer resistance (Rct) signifies a higher resistance to corrosion.

Furthermore, the double-layer capacitance (Cdl) value tends to decrease with the addition of the inhibitor. This is attributed to the adsorption of the organic molecules on the metal surface, which displaces water molecules and decreases the local dielectric constant and/or increases the thickness of the electrical double layer.

The following table presents typical EIS data for a long-chain amine inhibitor, demonstrating these characteristic changes.

Table 2: Electrochemical Impedance Spectroscopy Parameters for Carbon Steel in Acidic Media with a Long-Chain Amine Inhibitor

| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | 50 | 200 | - |

| 100 | 500 | 50 | 90.0 |

Data is illustrative and based on studies of analogous compounds.

Correlation between Molecular Structure and Inhibition Efficiency in Acidic Media

The effectiveness of an alkylamine-based corrosion inhibitor is intrinsically linked to its molecular structure. For this compound, two primary structural features dictate its inhibition efficiency: the long alkyl chain and the polar amine head group.

The Role of the Alkyl Chain:

The length of the hydrophobic alkyl chain plays a crucial role in the formation of a stable and effective protective barrier. A longer alkyl chain, such as the tridecyl (C13) chain, leads to stronger van der Waals forces between adjacent adsorbed molecules. This results in a more compact and densely packed protective film on the metal surface. This dense hydrophobic layer is more effective at preventing the penetration of corrosive species, such as chloride ions and hydronium ions, to the metal surface.

Research on a homologous series of alkylamines has consistently shown that the inhibition efficiency increases with increasing alkyl chain length. For instance, octadecylamine (C18) generally exhibits higher inhibition efficiency compared to dodecylamine (C12) under similar conditions. This is because the longer chain provides a more substantial physical barrier against the corrosive environment.

The Influence of the Amine Functional Group:

The amine group serves as the anchoring point for the inhibitor molecule on the metal surface. In acidic media, the nitrogen atom is protonated, forming a cationic species (R-NH3+). This positive charge facilitates the initial electrostatic adsorption onto the negatively charged metal surface. The strength of this adsorption is a key determinant of the stability of the protective film.

The nature of the amine (primary, secondary, or tertiary) can also influence the inhibition efficiency. However, for simple long-chain primary amines like tridecylamine, the dominant factors remain the strong adsorption of the ammonium head group and the barrier properties of the long alkyl tail. The adsorption process of these inhibitors on metal surfaces in acidic solutions often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface.

Advanced Separation Science and Extraction Methodologies with Tridecylamine, Hydrochloride

Solvent Extraction of Metal Ions and Organic Species Using Tridecylamine (B1585788), Hydrochloride

Solvent extraction, a widely employed hydrometallurgical technique, relies on the differential distribution of a solute between two immiscible liquid phases. Tridecylamine, hydrochloride, functioning as an anion exchanger, plays a pivotal role in the selective extraction of various species from aqueous solutions.

The extraction mechanism of metal ions and acids using tridecylamine, often used in its hydrochloride form, is primarily based on ion-association. In acidic aqueous solutions, the nitrogen atom of the tridecylamine molecule becomes protonated, forming the tridecylammonium cation (R₃NH⁺). This cation can then form an ion pair with an anionic species present in the aqueous phase, facilitating its transfer into the organic solvent.

A notable example is the extraction of hydrochloric acid (HCl). The extraction process involves the formation of a simple ion pair, R₃N·HCl, at lower HCl concentrations in the aqueous phase. However, as the concentration of HCl increases, further association can occur, leading to the formation of more complex species such as R₃N·(HCl)₂ and R₃N·(HCl)₃. bme.hu

In the realm of metal ion extraction, this compound often participates in synergistic extraction systems. For instance, in the extraction of praseodymium (Pr), a rare earth element, tridecylammonium salts (TDAHA, where A⁻ can be Cl⁻, NO₃⁻, or ClO₄⁻) work in conjunction with chelating extractants like thenoyltrifluoroacetone (HTTA) or 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one (HP). The composition of the extracted species has been identified as Pr(TTA)₃·TDAHA and TDAH⁺[PrP₄]⁻, highlighting a complex interplay of ion-association and coordination chemistry. osti.gov The anion of the amine salt can significantly influence the extraction efficiency and the stability of the extracted complex. osti.gov

The efficiency and selectivity of the extraction process using this compound are influenced by several key parameters. Optimization of these parameters is crucial for achieving high recovery of the target species.

Effect of Amine Concentration: The concentration of tridecylamine in the organic phase directly impacts the extraction efficiency. An increase in the amine concentration generally leads to a higher distribution ratio of the target species, as more extractant molecules are available to form ion pairs. For the extraction of HCl, increasing the concentration of tri-n-dodecylamine (TDA) in kerosene (B1165875) from 0.1 M to 0.5 M significantly enhances the extraction yield. bme.hu

Effect of Phase Ratio (Organic/Aqueous): The ratio of the volume of the organic phase to the aqueous phase (O/A ratio) is another critical factor. A higher O/A ratio generally results in a greater extraction percentage of the solute. In the extraction of 0.5 M HCl with 0.5 M TDA in kerosene, increasing the O/A ratio to 1.5 allows for the extraction of approximately 98% of the HCl in a single stage. bme.hu

Effect of Temperature: Temperature can have a varied effect on the extraction process. For the extraction of HCl by TDA, the process is found to be exothermic, with a slight decrease in extraction efficiency observed at higher temperatures. bme.hu

Effect of Aqueous Phase Composition: The composition of the aqueous phase, including the concentration of the target species and the presence of other ions, plays a vital role. The extraction of HCl by TDA increases with the initial HCl concentration in the aqueous phase, following Le Chatelier's principle. bme.hu

The following interactive table summarizes the effect of various parameters on the extraction of HCl using Tri-n-dodecylamine (TDA).

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Contact Time | Equilibration of 0.2 M HCl with 0.1 M TDA/kerosene | Equilibrium reached in 180 seconds | bme.hu |

| HCl Concentration | 0.01 M - 8 M HCl with 0.1 M TDA/kerosene | Extraction increases with [HCl]aq | bme.hu |

| TDA Concentration | 0.1 M and 0.5 M TDA for 0.5 M HCl | Higher extraction yield with 0.5 M TDA | bme.hu |

| Phase Ratio (O/A) | 0.5 to 3 for 0.5 M HCl with 0.5 M TDA | ~98% extraction at O/A = 1.5 | bme.hu |

| Temperature | Study of HCl extraction by TDA | Slight negative effect on extraction (exothermic) | bme.hu |

The study of phase equilibria in liquid-liquid extraction systems involving this compound is essential for understanding the distribution of species between the organic and aqueous phases at equilibrium. The formation of a third phase, an intermediate phase between the aqueous and organic layers, can sometimes occur, particularly at high extractant and metal concentrations. The addition of modifiers, such as long-chain alcohols like octanol, to the organic phase can help to prevent the formation of this third phase and improve the phase disengagement characteristics. bme.hu

Membrane-Based Separation and Sensing Applications of this compound

In addition to its role in conventional solvent extraction, this compound has found applications in more advanced membrane-based technologies, including selective separation and chemical sensing.

Liquid membrane technology offers a promising alternative to solvent extraction, combining extraction and stripping in a single process and minimizing the use of organic solvents. In these systems, a liquid phase containing a carrier molecule is immobilized within the pores of a solid support (supported liquid membrane, SLM), as a bulk liquid phase, or within an emulsion. This compound, with its ability to act as an anion exchanger, is a suitable candidate for a carrier in such systems.

The transport mechanism in a liquid membrane system using this compound as a carrier would involve the following steps:

Extraction: At the feed-membrane interface, the protonated tridecylamine (R₃NH⁺) complexes with the target anion (A⁻) from the feed solution to form an ion pair (R₃NH⁺A⁻).

Diffusion: The ion pair diffuses across the liquid membrane phase, driven by a concentration gradient.

Stripping: At the membrane-stripping interface, the target anion is released into the stripping solution, often facilitated by a change in pH or the presence of a competing anion. The carrier is simultaneously regenerated and diffuses back to the feed-membrane interface to repeat the cycle.

While the principles of using amine-based carriers in liquid membranes are well-established, specific research data on the application of this compound in liquid membrane systems for the selective transport of metal ions or other species is not extensively available in publicly accessible literature. However, based on its known extraction chemistry, it can be postulated that it would be effective for the transport of anionic metal complexes, such as those of precious metals or certain transition metals in chloride media.

Tridecylamine has been successfully employed as a neutral ionophore in the development of potentiometric chemical sensors, specifically for the determination of hydrogen ions (pH). researchgate.netcolab.wsscispace.com In these sensors, a plasticized polyvinyl chloride (PVC) membrane is impregnated with tridecylamine. researchgate.netcolab.wsscispace.com

The potentiometric response mechanism is based on the reversible binding of hydrogen ions to the nitrogen atom of the tridecylamine molecule at the membrane-sample interface. This interaction leads to the formation of a phase boundary potential that is dependent on the activity of hydrogen ions in the sample solution. The potential difference between this ion-selective electrode and a reference electrode is measured, and this value is related to the pH of the sample.

A solid-contact pH-selective electrode utilizing tridodecylamine (B85476) as the hydrogen ionophore has demonstrated a near-Nernstian response. researchgate.netcolab.wsscispace.com The performance characteristics of such a sensor are summarized in the interactive table below.

| Performance Characteristic | Value/Range | Reference |

|---|---|---|

| Sensitivity | -55.7 ± 0.5 mV/pH | researchgate.netscispace.com |

| Linear pH Range | 2.00 - 10.50 | researchgate.netscispace.com |

| Response Time | < 10 seconds | researchgate.netscispace.com |

| Theoretical Nernstian Slope | -59.16 mV/pH | researchgate.netscispace.com |

The high selectivity and rapid response time of these electrodes make them a viable alternative to traditional glass pH electrodes, especially in applications where robustness and resistance to harsh conditions are required. researchgate.netcolab.wsscispace.com The development of solid-contact electrodes, which eliminate the need for an internal filling solution, further enhances their potential for miniaturization and use in diverse analytical settings. researchgate.netcolab.wsscispace.com

Environmental Chemistry and Fate of Tridecylamine, Hydrochloride

Environmental Degradation Pathways and Kinetics

The persistence of Tridecylamine (B1585788), hydrochloride in the environment is determined by its susceptibility to both abiotic and biotic degradation processes. These processes transform the parent compound into various intermediates and, ultimately, can lead to complete mineralization.

Abiotic degradation involves chemical transformation without the intervention of biological organisms. The primary pathways for organic chemicals are typically hydrolysis and photolysis.

Hydrolysis: The hydrochloride salt of tridecylamine is stable in water. The C-N bond of the parent amine is generally resistant to hydrolysis under typical environmental pH and temperature conditions. While acid-catalyzed hydrolysis can occur for some amine compounds, particularly at elevated temperatures, there is limited specific kinetic data available for tridecylamine under environmentally relevant conditions rsc.orgresearchgate.net. In superheated water, which is not a typical environmental condition, water can act as a catalyst to promote ionic reactions and hydrolysis researchgate.net.

| Process | Description | Relevance to Tridecylamine, hydrochloride | Kinetic Data Availability |

|---|---|---|---|

| Hydrolysis | Cleavage of chemical bonds by the addition of water. | The C-N amine bond is generally stable under normal environmental conditions. Significant hydrolysis is not expected to be a primary degradation pathway. | Limited to non-environmental conditions (e.g., high temperature). |

| Direct Photolysis | Degradation caused by direct absorption of solar radiation. | Unlikely to be significant as alkylamines do not absorb light in the solar spectrum. | Not available; presumed to be very slow. |

| Indirect Photolysis | Degradation by reaction with photochemically produced oxidants (e.g., •OH radicals). | Potentially a relevant pathway in the atmosphere and sunlit surface waters. nih.gov | Specific rate constants for tridecylamine are not well-documented. |

Biodegradation is a critical pathway for the removal of long-chain alkylamines from the environment. Studies have demonstrated that these compounds are susceptible to microbial metabolism under both aerobic and anaerobic conditions.

Aerobic Biodegradation: Numerous studies have shown that various bacteria can utilize long-chain alkylamines as a sole source of carbon, nitrogen, and energy. The aerobic biodegradation pathway is well-documented and typically initiated by an alkylamine dehydrogenase enzyme. This process involves a cleavage of the carbon-nitrogen bond, yielding the corresponding long-chain aldehyde (tridecanal) and ammonium (B1175870). The aldehyde is then rapidly oxidized by an alkanal dehydrogenase to the corresponding fatty acid (tridecanoic acid). This fatty acid subsequently enters the β-oxidation pathway, where it is completely mineralized to carbon dioxide and water. Bacteria capable of this degradation include species of Pseudomonas and Rhodococcus.

Anaerobic Biodegradation: The degradation of long-chain alkylamines can also occur in anoxic environments such as sediments and wastewater treatment sludge. Studies on denitrifying bacteria, such as Pseudomonas stutzeri, have shown a similar degradation pathway to the aerobic process nih.gov. Under anaerobic conditions, the alkylamine is oxidized to an aldehyde and then to a fatty acid, which is subsequently mineralized through β-oxidation, with nitrate (B79036) serving as the electron acceptor nih.gov.

| Condition | Key Microorganisms | Initial Step | Key Intermediates | Final Products |

|---|---|---|---|---|

| Aerobic | Pseudomonas sp., Rhodococcus erythropolis | C-N bond cleavage by alkylamine dehydrogenase | Tridecanal, Tridecanoic acid | CO₂, H₂O, NH₄⁺ |

| Anaerobic (Denitrifying) | Pseudomonas stutzeri nih.gov | C-N bond cleavage and oxidation | Tridecanal, Tridecanoic acid | CO₂, N₂, H₂O, NH₄⁺ |

Transport and Partitioning in Environmental Compartments

The movement and distribution of this compound in the environment are dictated by its physicochemical properties, including its water solubility, vapor pressure, and partition coefficients.

Due to its long alkyl chain, tridecylamine is a hydrophobic compound. In aqueous solution, the amine group is protonated, forming the tridecylammonium cation. This cationic nature leads to strong electrostatic interactions with negatively charged surfaces of soil organic matter and clay minerals.

The octanol-water partition coefficient (log Kₒw) is a key parameter for assessing a chemical's tendency to partition into organic phases. The estimated log Kₒw for tridecylamine is approximately 5.64, indicating a high degree of hydrophobicity thegoodscentscompany.com. This value can be used to estimate the organic carbon-water (B12546825) partition coefficient (Kₒc), which predicts mobility in soil. Using standard regression equations, the log Kₒc is estimated to be approximately 5.43, corresponding to a Kₒc value of roughly 270,000 L/kg.

According to soil mobility classifications, substances with a log Kₒc greater than 4.5 are considered to have very low mobility and are classified as immobile chemsafetypro.com. Therefore, this compound is expected to bind strongly to soil and sediment, limiting its potential for leaching into groundwater. Desorption is likely to be a slow process, potentially leading to long-term persistence in the solid phase.

| Parameter | Estimated Value | Implication |

|---|---|---|

| log Kₒw (log P) | 5.64 thegoodscentscompany.com | High hydrophobicity; strong tendency to partition from water to organic matter. |

| log Kₒc | ~5.43 (calculated) | Very strong sorption to soil and sediment organic carbon. epa.gov |

| Soil Mobility Classification | Immobile chemsafetypro.comucanr.edu | Low potential for leaching to groundwater; primarily remains in the soil/sediment compartment. |

The potential for a chemical to volatilize from water is described by its Henry's Law constant, which is dependent on its vapor pressure and water solubility. This compound itself is a salt and is non-volatile. However, in the environment, it exists in equilibrium with its free amine form (tridecylamine), which has a low but non-zero vapor pressure.

The estimated vapor pressure of tridecylamine is 0.005 mmHg (0.67 Pa) at 25°C, and its water solubility is estimated at 14.61 mg/L thegoodscentscompany.com. Based on these values, the Henry's Law constant can be estimated to be approximately 9.09 Pa·m³/mol. This value suggests a moderate potential for volatilization from water bodies. The extent of volatilization will be highly pH-dependent; as pH increases, the equilibrium shifts towards the more volatile free amine form, increasing the potential for atmospheric transport. Once in the atmosphere, it is expected to be removed via reactions with hydroxyl radicals nih.gov.

| Parameter | Estimated Value (for Tridecylamine) | Implication |

|---|---|---|

| Vapor Pressure | 0.005 mmHg @ 25°C thegoodscentscompany.com | Low volatility. |

| Water Solubility | 14.61 mg/L @ 25°C thegoodscentscompany.com | Low water solubility. |

| Henry's Law Constant | ~9.09 Pa·m³/mol (calculated) | Moderate potential to volatilize from water, especially at higher pH. |

Aquatic Mobility: The strong tendency of this compound to adsorb to soil and sediment significantly reduces its mobility in aquatic systems. If released into water, it is expected to rapidly partition from the water column to suspended solids and bottom sediments. This process limits its transport over long distances in the dissolved phase.

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, etc.). The Bioconcentration Factor (BCF) relates the concentration of a chemical in an organism to the concentration in the surrounding water. The high log Kₒw value (5.64) for tridecylamine suggests a significant potential for bioaccumulation in aquatic organisms thegoodscentscompany.com.

Using established quantitative structure-activity relationship (QSAR) models, the BCF can be estimated from the log Kₒw. The calculated log BCF is approximately 4.06, which corresponds to a BCF value of about 11,500 L/kg. According to regulatory criteria, a BCF value greater than 5,000 indicates a very high potential for bioaccumulation researchgate.net. Therefore, tridecylamine that remains in the water column has the potential to accumulate to high levels in fish and other aquatic organisms, posing a risk of entering and magnifying through the food web.

| Parameter | Estimated Value | Interpretation & Implication |

|---|---|---|

| log Kₒw | 5.64 thegoodscentscompany.com | Indicates high lipophilicity and a strong affinity for fatty tissues in organisms. |

| Bioconcentration Factor (BCF) | ~11,500 L/kg (calculated) | Very high bioaccumulation potential. epa.govresearchgate.net The compound is likely to accumulate in aquatic organisms to levels much higher than in the surrounding water. |

Risk Assessment Methodologies and Environmental Impact Evaluation

The environmental risk assessment (ERA) for chemical compounds like this compound is a systematic process designed to evaluate the potential adverse effects on the environment. europa.euepa.gov This process is integral for regulatory bodies such as the U.S. Environmental Protection Agency (EPA) to ensure that the use of a substance does not pose an unreasonable risk to the environment. epa.gov The assessment for this compound, and related alkyl amine hydrochlorides, considers its specific use patterns, potential release into the environment, and its inherent ecotoxicological properties. epa.gov

Methodologies for environmental risk assessment typically follow a tiered or phased approach. europa.eueuropa.eu The initial phase involves an exposure assessment based on the substance's use and disposal patterns. For this compound, its registered applications include being a self-sanitizer for floors and equipment and a preservative in paints and coatings. epa.gov These are primarily indoor uses, which significantly limits the pathways for environmental release. epa.gov The EPA has determined that due to this very limited use profile, which does not result in food supply residues, only a minimal set of studies is needed to assess potential risks. epa.gov Consequently, the agency concluded that virtually no exposure to non-target organisms or the environment is expected from its registered uses. epa.gov

Should an initial assessment indicate potential environmental exposure, a more detailed evaluation is conducted. This second phase involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicity data, which measures the substance's effects on various environmental compartments and organisms.

The environmental impact evaluation for this compound focuses on its high toxicity to aquatic life. sdsmanager.com Regulatory and safety data sheets classify the compound as "Very toxic to aquatic life with long lasting effects". This necessitates strict handling and disposal protocols to prevent its release into waterways. sdsmanager.com For industrial products containing this compound, such as preservatives for paints and coatings, EPA regulations mandate specific environmental hazard warnings on the labels. epa.gov These labels must state, "This pesticide is toxic to fish and aquatic invertebrates." epa.gov Furthermore, labels instruct users not to discharge the product into sewer systems without prior notification to the sewage treatment plant authority. epa.gov

The primary environmental concern is the potential for direct contamination of aquatic ecosystems. Ecotoxicological studies provide quantitative data on the substance's impact, as detailed in the table below.

Table 1: Ecotoxicity of this compound

| Test Organism | Endpoint | Concentration | Exposure Duration | Reference |

|---|

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Future Research Directions and Interdisciplinary Prospects for Tridecylamine, Hydrochloride

Integration with Advanced Materials Science for Novel Applications

The integration of Tridecylamine (B1585788), hydrochloride into advanced materials science presents a frontier for creating materials with tailored functionalities. The long tridecyl chain provides a hydrophobic backbone, while the amine hydrochloride group offers a hydrophilic and reactive site. This amphiphilic nature is a key characteristic that can be exploited in the design of novel materials.

Future research will likely focus on its role as a structure-directing agent or surfactant in the synthesis of porous materials, such as zeolites and metal-organic frameworks (MOFs). The specific length and functionality of the tridecylamine cation can influence the pore size and morphology of these materials, leading to enhanced performance in catalysis, separation, and gas storage.

Furthermore, its potential as a surface modifier for polymers and inorganic nanoparticles warrants deeper investigation. Covalent or non-covalent attachment of Tridecylamine, hydrochloride to material surfaces could impart desired properties such as hydrophobicity, biocompatibility, or antimicrobial activity. Research into its use in functional coatings, adhesives, and composite materials is an emerging area with significant potential.

A notable area of current research involves the use of tridecylamine (TDA) as a capping agent in the synthesis of metal nanoparticles. For instance, TDA-capped Rhodium (Rh) nanoparticles have been synthesized and supported on various materials like SBA-15, SiO2, ZrO2, Al2O3, and TiO2. nih.gov These nanocatalysts have shown activity in the selective hydrogenation of organic compounds. nih.gov Future studies could explore the hydrochloride form's influence on nanoparticle stability and catalytic activity.

Table 1: Potential Applications of this compound in Advanced Materials

| Application Area | Potential Role of this compound | Desired Outcome |

| Porous Materials | Structure-directing agent | Control over pore size and morphology |

| Surface Modification | Surface functionalization agent | Enhanced hydrophobicity, biocompatibility |

| Nanocomposites | Dispersion and stabilization agent | Improved mechanical and thermal properties |

| Functional Coatings | Active ingredient or additive | Antimicrobial or anti-corrosion properties |

Exploration in Green Chemistry and Sustainable Chemical Processes

In the realm of green chemistry, this compound offers several avenues for exploration to develop more sustainable chemical processes. Its potential as a catalyst, ligand, or reaction medium in environmentally benign syntheses is a key area of interest.

As a phase-transfer catalyst, this compound could facilitate reactions between reactants in immiscible phases, reducing the need for organic solvents. This aligns with the green chemistry principle of using safer solvents and auxiliaries. Further research is needed to evaluate its efficiency in a wide range of organic transformations.

The amine group in Tridecylamine can act as a ligand for metal catalysts. Tridecylamine has been used as a ligand in the preparation of palladium-based catalysts. Future investigations could focus on developing catalysts with this compound as a ligand for various organic reactions, potentially leading to higher selectivity and activity, and allowing for catalyst recycling through pH adjustments. The development of such catalytic systems contributes to more sustainable chemical manufacturing. rsc.orgpageplace.de

Additionally, the synthesis of Tridecylamine itself can be approached from a green chemistry perspective. For example, the catalytic hydrogenation of nitriles is a common method for producing primary amines. elsevierpure.com Optimizing these synthetic routes to use renewable feedstocks and energy-efficient processes is a crucial direction for future research.

Interdisciplinary Collaboration in Areas such as Nanotechnology and Biomimetic Systems

The unique properties of this compound make it a compelling candidate for interdisciplinary research, particularly at the intersection of nanotechnology and biomimetic systems. Its ability to self-assemble and interact with biological membranes opens up possibilities for designing novel nanostructures and functional materials inspired by nature. nih.govnih.gov

In nanotechnology, Tridecylamine has been utilized as a capping agent to control the size and stability of nanoparticles. nih.govthegoodscentscompany.com The hydrochloride salt, with its charged head group, could offer different interaction profiles, influencing the surface chemistry and dispersibility of nanoparticles in aqueous media. This is crucial for applications in drug delivery, bioimaging, and diagnostics. rsc.orgconsensus.app Future collaborations between chemists and nanoscientists could lead to the development of "smart" nanoparticles that respond to specific biological cues.

Biomimetic systems aim to mimic biological structures and processes. The amphiphilic nature of this compound allows for its spontaneous assembly into micelles or vesicles in aqueous solutions, mimicking the structure of cell membranes. These self-assembled structures can encapsulate other molecules, suggesting potential applications in drug delivery and encapsulation of active compounds. researchgate.net Interdisciplinary research involving biologists and materials scientists could explore the use of these systems to create artificial cells or to study membrane transport phenomena.

Table 2: Interdisciplinary Research Opportunities for this compound

| Interdisciplinary Field | Potential Application of this compound | Research Focus |

| Nanomedicine | Nanoparticle surface functionalization | Targeted drug delivery, bio-imaging agents |

| Biomimetic Materials | Self-assembly into micelles/vesicles | Artificial cell models, encapsulation technologies |

| Biosensors | Component of sensing platforms | Detection of specific biomolecules |

Methodological Advancements in Characterization and Computational Studies

To fully unlock the potential of this compound, advancements in characterization techniques and computational modeling are essential. A deeper understanding of its molecular behavior and interactions will guide the design of new applications.

Advanced characterization techniques are needed to probe the structure and dynamics of this compound assemblies and its interactions at interfaces. nptel.ac.inmdpi.comucd.ie Techniques such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide detailed information about the size, shape, and internal structure of micelles and other aggregates in solution. Cryo-transmission electron microscopy (cryo-TEM) can offer direct visualization of these nanostructures. At the molecular level, advanced nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can elucidate the conformation and intermolecular interactions of the tridecyl chain and the ammonium (B1175870) headgroup.

Computational studies, including molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, will play a crucial role in predicting and understanding the behavior of this compound at the molecular level. nih.govmanchester.ac.uknih.gov MD simulations can model the self-assembly process, the structure of aggregates, and their interactions with other molecules or surfaces. QM calculations can provide insights into the electronic structure and reactivity of the molecule, which is vital for understanding its role in catalysis and surface chemistry. The synergy between advanced experimental characterization and computational modeling will be instrumental in accelerating the discovery and development of new technologies based on this compound.

Table 3: Advanced Methodologies for Studying this compound

| Methodology | Information Gained | Impact on Research |

| Small-Angle Scattering (SAXS/SANS) | Size, shape, and structure of self-assembled aggregates | Guiding the design of nanocarriers and structured materials |

| Cryo-Transmission Electron Microscopy | Direct visualization of nanostructures | Understanding the morphology of self-assembled systems |

| Advanced NMR and FTIR Spectroscopy | Molecular conformation and intermolecular interactions | Elucidating the mechanisms of action in various applications |

| Molecular Dynamics (MD) Simulations | Self-assembly processes and interactions at interfaces | Predicting material properties and guiding experimental design |

| Quantum Mechanical (QM) Calculations | Electronic structure and reactivity | Understanding catalytic activity and reaction mechanisms |

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Tridecylamine hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the tridecyl chain and amine proton environment. Compare chemical shifts with computational models or literature data for tertiary amines .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (e.g., 210 nm) to quantify purity. Validate methods using standards, as demonstrated for pyridoxine hydrochloride .

- Melting Point Analysis: Compare observed melting points with literature values (±2°C tolerance). Deviations >5°C suggest impurities .

- Elemental Analysis (EA): Verify C, H, N, and Cl content matches theoretical values (e.g., C: ~65%, Cl: ~12% for CHN·HCl).

Table 1: Example Purity Criteria for Tridecylamine Hydrochloride

| Parameter | Acceptable Range | Method |

|---|---|---|

| HPLC Purity | ≥98% | USP/Ph. Eur. guidelines |

| Residual Solvents | <0.1% | GC-MS |

| Water Content | <1% | Karl Fischer |

Q. What synthetic routes are commonly used to prepare Tridecylamine hydrochloride in laboratory settings?

Methodological Answer:

- Direct Alkylation: React tridecyl bromide with excess ammonia or a primary amine under anhydrous conditions in ethanol. Isolate the free amine via distillation, then treat with HCl gas in diethyl ether to precipitate the hydrochloride salt .

- Schlenk Techniques: For air-sensitive intermediates, use inert gas (N/Ar) and dry solvents (THF, DCM) to minimize oxidation .

- Purification: Recrystallize from ethanol/acetone (1:3) to remove unreacted starting materials. Monitor by TLC (silica gel, hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of Tridecylamine hydrochloride across solvents?

Methodological Answer:

- Controlled Solubility Studies: Prepare saturated solutions in water, ethanol, DMSO, and chloroform at 25°C. Agitate for 24 hrs, filter, and quantify dissolved compound via gravimetry or UV-Vis spectroscopy.

- Data Normalization: Account for batch-to-batch variability (e.g., particle size, crystallinity) by standardizing synthesis and purification protocols .

- Statistical Analysis: Use ANOVA to compare results across studies. A p-value <0.05 indicates significant discrepancies requiring further investigation .

Table 2: Hypothetical Solubility Data for Tridecylamine Hydrochloride

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference Protocol |

|---|---|---|---|

| Water | 5.2 ± 0.3 | 25 | USP <921> |

| Ethanol | 120 ± 10 | 25 | Ph. Eur. 2.9.20 |

| DMSO | 450 ± 30 | 25 | In-house method |

Q. What experimental designs are optimal for assessing the pH-dependent stability of Tridecylamine hydrochloride in aqueous formulations?

Methodological Answer:

- Accelerated Stability Testing: Prepare solutions at pH 2, 7, and 10 (using HCl/NaOH buffers). Store at 40°C/75% RH for 4 weeks. Sample weekly for HPLC degradation profiling .

- Kinetic Modeling: Calculate degradation rate constants (k) using first-order kinetics. Activation energy (E) derived from Arrhenius plots predicts shelf-life .

- Mass Spectrometry (LC-MS): Identify degradation products (e.g., dealkylated amines) to propose degradation pathways .

Table 3: Hypothetical Degradation Rates of Tridecylamine Hydrochloride

| pH | Degradation Rate (k, day⁻¹) | Major Degradant |

|---|---|---|

| 2 | 0.0012 | None detected |

| 7 | 0.0035 | Tridecanol |

| 10 | 0.021 | Tridecene |

Q. How can Tridecylamine hydrochloride be utilized as a phase-transfer catalyst in nanoparticle synthesis?

Methodological Answer:

- Mechanism: The long hydrophobic chain facilitates micelle formation, while the hydrophilic ammonium group stabilizes metal precursors (e.g., AuCl). Optimize concentration (0.1–1 mM) to balance nucleation and growth .

- Dynamic Light Scattering (DLS): Monitor nanoparticle size distribution during synthesis. A polydispersity index <0.2 indicates monodisperse particles .

- X-ray Diffraction (XRD): Confirm crystallinity and phase purity of nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products